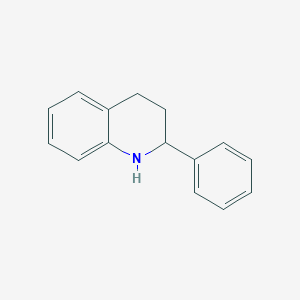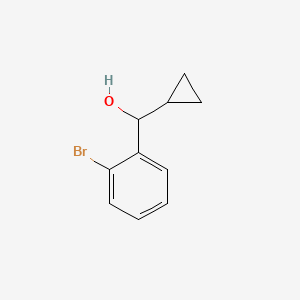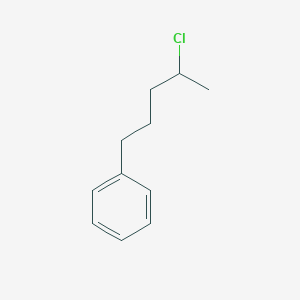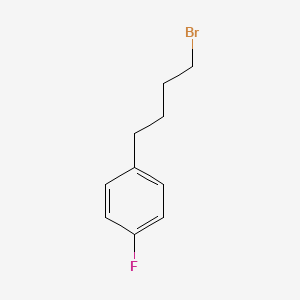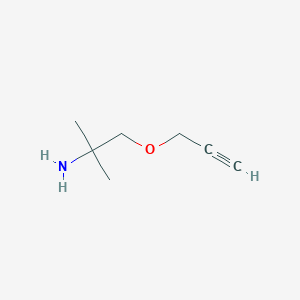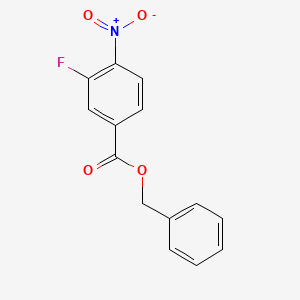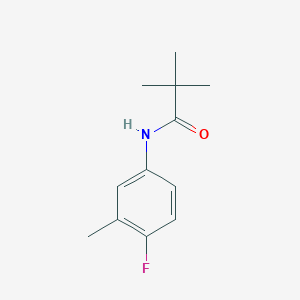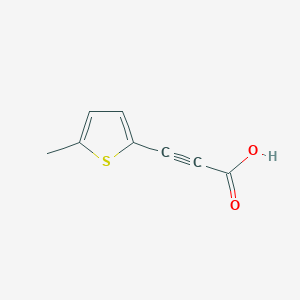
(5-Methyl-thiophen-2-YL)-propynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-thiophen-2-YL)-propynoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a prop-2-ynoic acid group attached to the 5-position of a methyl-substituted thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-thiophen-2-YL)-propynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.
Bromination: The 5-methylthiophene undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-5-methylthiophene.
Sonogashira Coupling: The 2-bromo-5-methylthiophene is then subjected to a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst to form 3-(5-methylthiophen-2-yl)prop-2-yn-1-ol.
Oxidation: The final step involves the oxidation of the alcohol group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(5-Methyl-thiophen-2-YL)-propynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Methyl-thiophen-2-YL)-propynoic acid depends on its specific application and the biological or chemical context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparaison Avec Des Composés Similaires
- 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Comparison:
- Structural Differences: The position of the methyl group and the nature of the substituents on the thiophene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: (5-Methyl-thiophen-2-YL)-propynoic acid’s unique combination of a thiophene ring and a prop-2-ynoic acid group makes it particularly versatile for various chemical transformations and applications.
Propriétés
IUPAC Name |
3-(5-methylthiophen-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRSCHSYOCVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
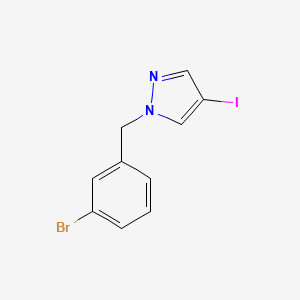
![1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7893626.png)
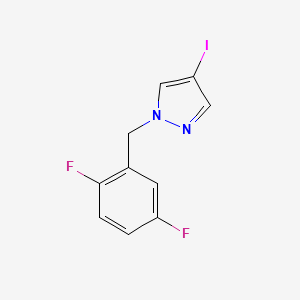
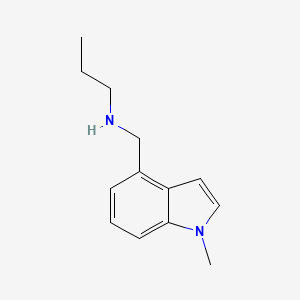
amine](/img/structure/B7893654.png)
amine](/img/structure/B7893656.png)
amine](/img/structure/B7893665.png)
